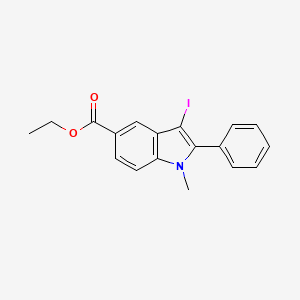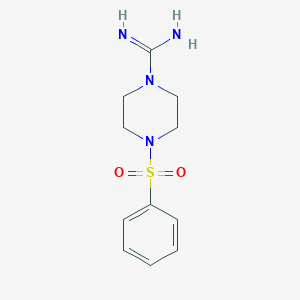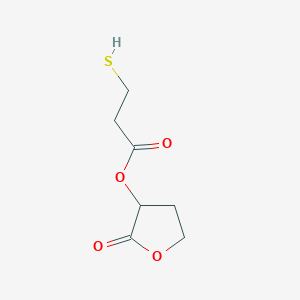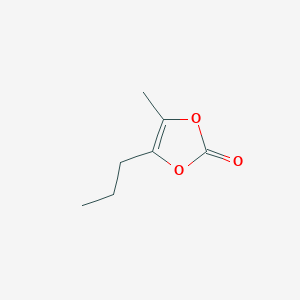![molecular formula C14H19FN2 B12522623 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine CAS No. 666234-39-5](/img/structure/B12522623.png)
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine typically involves the reaction of 4-fluoroaniline with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired piperazine derivative . The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved may include the inhibition of neurotransmitter reuptake or the activation of intracellular signaling cascades.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features but lacking the methylprop-2-en-1-yl group.
3-Chloro-4-fluorophenylpiperazine: Another piperazine derivative with a chloro and fluoro substitution on the phenyl ring.
Uniqueness
1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine is unique due to the presence of the methylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.
特性
CAS番号 |
666234-39-5 |
|---|---|
分子式 |
C14H19FN2 |
分子量 |
234.31 g/mol |
IUPAC名 |
1-[3-(4-fluorophenyl)-2-methylprop-2-enyl]piperazine |
InChI |
InChI=1S/C14H19FN2/c1-12(11-17-8-6-16-7-9-17)10-13-2-4-14(15)5-3-13/h2-5,10,16H,6-9,11H2,1H3 |
InChIキー |
ODQFDCBFXSPGJN-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)F)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)


![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)

![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)



![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
